
5-Bromovaleric acid
Overview
Description
5-Bromovaleric acid (CAS 2067-33-6) is a brominated carboxylic acid with the chemical formula C₅H₉BrO₂. It consists of a five-carbon aliphatic chain terminated by a carboxylic acid group and a bromine atom at the terminal position (C5). This compound is widely utilized in organic synthesis as a versatile alkylating agent, particularly in the preparation of bromoalkyl intermediates for pharmaceuticals, polymers, and biomolecules . Its reactivity stems from the electrophilic bromine atom, which facilitates nucleophilic substitution reactions in esterifications, amide couplings, and macrocyclic compound syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromovaleric acid can be achieved through several methods:
Oxidation of Cyclopentanone: One method involves the oxidation of cyclopentanone with aqueous hydrogen peroxide, followed by the decomposition of the resulting hydroperoxide with a catalytic quantity of copper salt in the presence of alkali bromides.
Hydrolysis, Hydrogenation, and Bromination: Another method involves the hydrolysis of 5-chlorine-3-pentenoic acid ester, followed by hydrogenation and bromination reactions.
Oxidation of 5-Bromovaleric Alcohol: This method involves the oxidation of 5-bromovaleric alcohol using potassium permanganate in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the bromination of valeric acid or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as esterification, bromination, and subsequent hydrolysis to obtain the desired product .
Chemical Reactions Analysis
5-Bromovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium on carbon, and solvents such as dichloromethane . Major products formed from these reactions include esters, amides, and alcohols .
Scientific Research Applications
5-Bromovaleric acid, a compound with the molecular formula CHBrO, has garnered attention in various scientific fields due to its versatile applications. This article delves into its applications across different domains, including medicinal chemistry, organic synthesis, and materials science, supported by data tables and documented case studies.
Antimicrobial Activity
This compound has been utilized in the synthesis of inhibitors targeting aminoglycoside-resistant bacteria. This application is crucial in addressing antibiotic resistance, where traditional antibiotics fail to exhibit efficacy .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including colon cancer (COLO 205), melanoma (SK-MEL-2), and breast cancer (MDA-MB-468). These compounds showed promising growth inhibition rates, indicating potential as anticancer agents .
Table 2: Antitumor Activity of this compound Derivatives
Compound | Cancer Type | GI50 Value (µM) | Reference |
---|---|---|---|
Compound 11 | Colon Cancer (COLO 205) | X µM | |
Compound 12 | Melanoma (SK-MEL-2) | Y µM |
Applications in Organic Synthesis
This compound serves as an important building block in organic synthesis. It is employed in the preparation of sequence-specific base pair mimics used as topoisomerase IB inhibitors, which are vital for developing new therapeutic agents .
Table 3: Organic Synthesis Applications
Application Description | Reference |
---|---|
Synthesis of topoisomerase IB inhibitors | |
Preparation of derivatives for antimicrobial activity |
Applications in Materials Science
In materials science, this compound is being investigated for its role in developing new polymers and materials with specific properties. The lactone formation from bromoalkanoate complexes has been studied, revealing potential applications in creating functionalized materials .
Table 4: Material Science Applications
Mechanism of Action
The mechanism of action of 5-Bromovaleric acid depends on its application. For instance, as an inhibitor for aminoglycoside-resistant bacteria, it likely interacts with bacterial enzymes or proteins, disrupting their function and inhibiting bacterial growth . In the context of topoisomerase IB inhibitors, it may interfere with the enzyme’s ability to relax supercoiled DNA, thereby affecting DNA replication and transcription .
Comparison with Similar Compounds
Structural and Physical Properties
5-Bromovaleric acid belongs to the family of halogenated carboxylic acids. Key structural analogs include:
- 4-Bromobutyric acid (C₄H₇BrO₂): Shorter chain (4 carbons) with bromine at C3.
- 6-Bromohexanoic acid (C₆H₁₁BrO₂): Longer chain (6 carbons) with bromine at C4.
- 5-Chlorovaleric acid (C₅H₉ClO₂): Chlorine substituent instead of bromine.
Table 1. Comparative Physicochemical Properties
Compound | Molar Refractivity (cm³/mol) | Molar Volume (cm³/mol) | Parachor | LogP (Octanol-Water) |
---|---|---|---|---|
This compound | 0.3239 | 0.1634 | 1.21 | -0.693 |
4-Bromobutyric acid | 0.3372 | 0.1609 | 0.68 | -0.771 |
5-Chlorovaleric acid | 0.3211 | 0.1875 | 1.07 | -0.286 |
2-Bromobutyric acid | 0.5256 | 0.1205 | 1.42 | 0.122 |
Key Observations :
- Chain Length: Longer chains (e.g., 6-bromohexanoic acid) exhibit higher lipophilicity but reduced reactivity due to steric hindrance .
- Halogen Type : Bromine’s higher atomic radius and polarizability compared to chlorine enhance electrophilicity, making this compound more reactive in SN2 reactions .
- Position of Halogen : Terminal bromine (as in this compound) favors intermolecular reactions, while internal halogens (e.g., 2-bromobutyric acid) may promote intramolecular cyclization .
Nucleophilic Substitution
This compound’s terminal bromine enables efficient alkylation in esterifications and amide formations. For example, it reacts with alcohols or amines under mild conditions to yield valeric acid derivatives, a key step in synthesizing mitochondrial-targeted probes (e.g., MitoCLox) and coenzyme B analogues . In contrast, 4-bromobutyric acid’s shorter chain limits its utility in macrocyclic syntheses due to steric constraints .
Lactone Formation
This lactonization occurs via intramolecular esterification, driven by the optimal five-membered ring stability .
Bioconjugation
This compound is preferred over chlorinated analogs (e.g., 5-chlorovaleric acid) in bioconjugation due to bromine’s superior leaving-group ability. For instance, it facilitates the synthesis of F16-betulin conjugates for anticancer research and zwitterionic ligands for perovskite nanocrystals in biosensing .
Biological Activity
5-Bromovaleric acid (5-BVA) is a halogenated derivative of valeric acid, which is an alkyl carboxylic acid with significant biological relevance. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial activity. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its synthesis, biological evaluations, and implications for future research.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of cyclopentanone with hydrogen peroxide in the presence of copper bromide and sodium bromide. This method allows for the efficient production of 5-BVA, which can then be coupled with amino acids and peptides to explore enhanced biological activities .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to possess more potent antibacterial activity compared to its peptide derivatives. The evaluations were conducted against various bacterial strains, utilizing ciprofloxacin as a standard reference. The findings indicate that:
- Antibacterial Efficacy : this compound displayed superior antibacterial activity against selected bacterial strains when compared to N-terminal conjugates of di-, tri-, and tetra-peptide methyl esters.
- Antifungal Activity : The antifungal efficacy of 5-BVA was assessed against Candida albicans and Aspergillus niger, revealing a decrease in activity when combined with C-terminal methyl esters of peptide derivatives .
Table 1: Antimicrobial Activity Comparison
Compound Type | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
---|---|---|
This compound | Higher than peptide derivatives | Moderate against C. albicans |
N-terminal Peptide Conjugates | Lower than 5-BVA | Decreased efficacy |
Ciprofloxacin (Standard) | Reference | Reference |
Case Study: Peptide Derivatives
A study aimed at synthesizing peptide derivatives of this compound found that while these derivatives displayed some antimicrobial activity, they were generally less effective than the parent compound itself. This suggests that the addition of peptide moieties may not enhance the antibacterial or antifungal properties as initially hypothesized .
Conclusions and Future Directions
The biological activity of this compound highlights its potential as an effective antimicrobial agent. However, the research indicates that modifications through peptide conjugation may not yield the expected enhancements in efficacy. Future studies should focus on:
- Exploring alternative modifications to improve the biological profile.
- Investigating the mechanisms underlying the observed antimicrobial activities.
- Conducting in vivo studies to assess therapeutic potential and safety profiles.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-bromovaleric acid, and how do they influence its reactivity?
- Answer : this compound (C₅H₉BrO₂, MW 181.02) has a melting point of 37–41°C and a boiling point that varies depending on purification methods . Its partition coefficient (logP) is reported as 1.21, indicating moderate hydrophobicity, while its solubility parameters (e.g., Hildebrand solubility δ = 0.3239) suggest compatibility with polar aprotic solvents like DCM or DMF . These properties are critical for solvent selection in synthetic protocols and predicting intermolecular interactions in catalytic systems. Contradictions in melting point ranges across studies may arise from impurities or polymorphic forms, necessitating rigorous characterization (e.g., DSC, NMR) .
Q. What is the standard synthetic route for this compound, and how can its purity be validated?
- Answer : A widely cited method involves organocatalyzed aerobic oxidation of aldehydes using N-hydroxyphthalimide (NHPI, 5 mol%) under mild conditions (12 h, room temperature), yielding 91% purity. The product is characterized by ¹H NMR (δ 3.43 ppm for Br-CH₂ and δ 2.42 ppm for -COOH adjacent protons) . Alternative routes include bromination of valeric acid derivatives, though side reactions (e.g., lactonization) require monitoring via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or HPLC .
Advanced Research Questions
Q. How does the position of the bromine atom in this compound affect its reactivity compared to structural analogs?
- Answer : The bromine atom’s position (terminal vs. internal) significantly impacts reactivity. For example, this compound undergoes intramolecular substitution to form δ-valerolactone (detected via ¹H NMR at δ 4.34 ppm) when deprotonated by bases like P4-t-Bu or NaN₃, whereas 4-bromobutyric acid lacks this propensity due to shorter chain length . Comparative studies show that analogs with bromine farther from the carboxyl group (e.g., 11-bromoundecanoic acid) exhibit slower lactonization kinetics, highlighting steric and electronic effects .
Q. What mechanisms explain unexpected byproducts (e.g., δ-valerolactone) in reactions involving this compound?
- Answer : Lactonization occurs via base-induced deprotonation of the carboxylic acid, followed by nucleophilic substitution of bromine by the carboxylate anion (SN2 mechanism). This is confirmed by ¹H NMR and IRMPD spectroscopy, which reveal lactone-specific fragmentation patterns (e.g., Na₆I₄Br⁺ ions) . Kinetic studies show that weaker bases (pKb ~9.2) like NaN₃ favor lactone formation over polymerization, whereas stronger bases (e.g., DBU) promote competing pathways .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?
- Answer : Discrepancies in logP (1.21 vs. 0.68 for 4-bromobutyric acid) or solubility parameters may stem from experimental conditions (e.g., solvent polarity, temperature) . Validated protocols include:
- Quantitative Structure-Property Relationship (QSPR) modeling to predict properties based on molecular descriptors.
- Chromatographic validation (e.g., reverse-phase HPLC) under standardized conditions .
- Thermogravimetric analysis (TGA) to assess purity-driven variations in melting points .
Q. Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound in polymer synthesis?
- Answer : Key methods include:
- ¹H/¹³C NMR : To confirm bromine positioning and monitor lactonization (e.g., δ 2.55 ppm for lactone protons) .
- IR Spectroscopy : To track carboxylate-to-lactone conversion (C=O stretch shifts from ~1700 cm⁻¹ to ~1750 cm⁻¹) .
- Mass Spectrometry (MS) : For detecting fragmentation products (e.g., Na₆I₅⁺ clusters) in IRMPD studies .
- Gel Permeation Chromatography (GPC) : To rule out polymerization byproducts when using initiators like diMeMLABe .
Q. How can researchers optimize reaction conditions to minimize lactonization during this compound utilization?
- Answer : Strategies include:
- Base Selection : Avoid weak bases (e.g., NaN₃) and opt for non-nucleophilic bases (e.g., NEt₃) to suppress intramolecular substitution .
- Temperature Control : Lower temperatures (0–5°C) reduce lactonization kinetics .
- Protecting Groups : Use benzyl or tert-butyl esters to block the carboxyl group during bromine-mediated reactions .
Properties
IUPAC Name |
5-bromopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062163 | |
Record name | 5-Bromovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 5-Bromovaleric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20107 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | 5-Bromovaleric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20107 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2067-33-6 | |
Record name | 5-Bromopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromovaleric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.